Synthesis Yield Advantage over Prior-Art Routes
The patented synthetic route for (1-cyclopropyl-1-methyl)ethylamine hydrochloride using methyl cyclopropyl ketone as starting material with chlorosulfonyl isocyanate and Grignard reagent achieves higher yield and higher purity than prior-art methods [1]. The patent explicitly states the method overcomes the prior-art deficiencies of severe reaction conditions and low yield that prevented scale-up [1]. This represents a direct process advantage for procurement of material manufactured via this route compared to older, lower-yielding cyclopropylamine synthesis methods.
| Evidence Dimension | Synthesis yield and scalability |
|---|---|
| Target Compound Data | Higher yield and high purity achieved with relatively simple technique; process stable and amenable to scale-up (qualitative claims per patent) [1] |
| Comparator Or Baseline | Prior-art methods for cyclopropylamine synthesis; described as having severe reaction conditions, low yield, difficult to scale up [1] |
| Quantified Difference | Not numerically quantified in the patent abstract; described as 'higher yield,' 'high-purity,' and 'cost more lower than the prior art' [1] |
| Conditions | Multi-step synthesis starting from methyl cyclopropyl ketone; Step 1 uses chlorosulfonyl isocyanate in anhydrous THF; Step 2 involves Grignard reaction with methylmagnesium bromide; Step 3 forms the hydrochloride salt [1] |
Why This Matters
A scalable, high-yield synthetic route directly impacts procurement cost, supply reliability, and batch-to-batch consistency for research programs requiring gram-to-kilogram quantities of this building block.
- [1] CN106631827B. The synthetic method of one kind (1-cyclopropyl-1-methyl) ethylamine and its hydrochloride. Publication date: 2016-12-30. Google Patents. https://patents.google.com/patent/CN106631827B/en (accessed 2026-04-28). View Source
